molecular formula C9H13ClFN B3371716 1-Fluoro-3-phenyl-2-propylamine Hydrochloride CAS No. 77184-98-6

1-Fluoro-3-phenyl-2-propylamine Hydrochloride

Cat. No.: B3371716
CAS No.: 77184-98-6
M. Wt: 189.66 g/mol
InChI Key: FFNQOHOAUOFPIH-UHFFFAOYSA-N
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Description

1-Fluoro-3-phenyl-2-propylamine Hydrochloride is a chemical compound with the molecular formula C9H13ClFN and a molecular weight of 189.66 g/mol. It is a useful research chemical, often employed in various scientific studies due to its unique properties.

Preparation Methods

The synthesis of 1-Fluoro-3-phenyl-2-propylamine Hydrochloride typically involves the reaction of 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride . This method ensures the formation of the desired product with high yield and purity.

Chemical Reactions Analysis

1-Fluoro-3-phenyl-2-propylamine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Fluoro-3-phenyl-2-propylamine Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-phenyl-2-propylamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular functions and biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-Fluoro-3-phenyl-2-propylamine Hydrochloride can be compared with other similar compounds, such as:

    3-Fluoro-propylamine Hydrochloride: This compound has a similar structure but lacks the phenyl group, resulting in different chemical and biological properties.

    N-Ethyl-3-phenyl-1-propanamine Hydrochloride: This compound has an ethyl group instead of a fluorine atom, leading to variations in reactivity and applications.

    3-(Dimethylamino)-1-(3-fluorophenyl)-1-propanone Hydrochloride:

The uniqueness of this compound lies in its specific combination of a fluorine atom and a phenyl group, which imparts distinct properties and makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-fluoro-3-phenylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNQOHOAUOFPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77184-98-6
Record name Benzeneethanamine, α-(fluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77184-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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